molecular formula C19H29Cl2N5O B2606489 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride CAS No. 2490426-46-3

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride

Cat. No. B2606489
CAS RN: 2490426-46-3
M. Wt: 414.38
InChI Key: NIOXYKCMNDSMJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole compounds, such as the one , often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Copper-catalyzed cross-couplings have been used in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One area of scientific research involving similar compounds is the synthesis of new chemical derivatives with potential antimicrobial properties. For instance, a study focused on the creation of thienopyrimidine derivatives, demonstrating the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. This process involved the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate. Some of these derivatives showed pronounced antimicrobial activity (Bhuiyan et al., 2006).

Antimicrobial and Antitumor Activities

Another research direction is the exploration of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized and reacted with various compounds to afford substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. These compounds were tested for cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of 5-fluorouracil. Some products were also evaluated for antimicrobial activity, underscoring the potential of these compounds in therapeutic applications (Riyadh, 2011).

Novel Pyridine Derivatives

The research also extends to the synthesis of novel pyridine and fused pyridine derivatives, starting from specific hydrazinyl-pyridine-carbonitrile compounds. These efforts led to the creation of triazolopyridine derivatives and pyridotriazine derivatives, among others. These newly synthesized compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Additionally, antimicrobial and antioxidant activities were assessed, highlighting the versatility and potential of these compounds for further scientific and therapeutic exploration (Flefel et al., 2018).

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad range of activities exhibited by triazole compounds, there may be potential for this compound to be developed into a drug with significant therapeutic benefits .

properties

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O.2ClH/c1-12(2)14-4-6-15(7-5-14)17(20)10-21-19(25)16-8-9-18-23-22-13(3)24(18)11-16;;/h4-7,12,16-17H,8-11,20H2,1-3H3,(H,21,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOXYKCMNDSMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(CC2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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